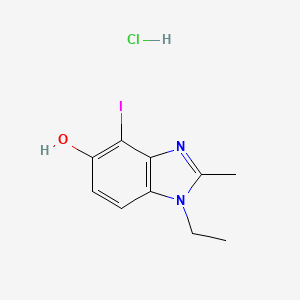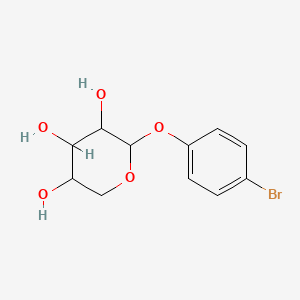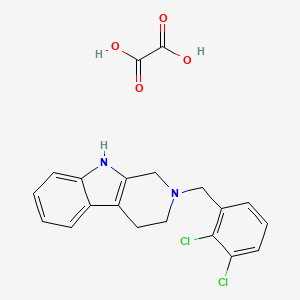![molecular formula C21H17N3OS B5085344 1-{3'-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]-3-biphenylyl}ethanone](/img/structure/B5085344.png)
1-{3'-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]-3-biphenylyl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3'-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]-3-biphenylyl}ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-242 and is a selective Toll-like receptor 4 (TLR4) signaling inhibitor.
Mécanisme D'action
TAK-242 selectively inhibits TLR4 signaling by binding to the intracellular domain of TLR4. This prevents the recruitment of adaptor proteins, such as MyD88 and TRIF, and the activation of downstream signaling pathways, such as NF-κB and MAPK. This ultimately leads to the suppression of pro-inflammatory cytokine production and the attenuation of the inflammatory response.
Biochemical and Physiological Effects:
TAK-242 has been shown to have several biochemical and physiological effects. It has been found to suppress the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in response to TLR4 activation. TAK-242 has also been shown to inhibit the proliferation and invasion of cancer cells and to protect neurons from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TAK-242 is its selectivity for TLR4 signaling inhibition, which allows for the investigation of the specific role of TLR4 in various diseases. TAK-242 also has a high affinity for TLR4, which makes it a potent inhibitor. However, one limitation of TAK-242 is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on TAK-242. One direction is the investigation of its potential applications in the treatment of sepsis and other inflammatory diseases. Another direction is the exploration of its anti-tumor effects and its potential use in cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of TAK-242 and its effects on various signaling pathways.
Méthodes De Synthèse
The synthesis method of TAK-242 involves several steps. The first step is the synthesis of 1-(1,3-thiazol-2-ylmethyl)-1H-pyrazole-3-carboxylic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 3'-bromobiphenyl in the presence of a palladium catalyst to obtain 1-(3'-biphenylyl)-1H-pyrazole-3-carboxylic acid. Finally, the esterification of the carboxylic acid with ethyl chloroformate yields 1-{3'-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]-3-biphenylyl}ethanone.
Applications De Recherche Scientifique
TAK-242 has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective effects. TAK-242 has been used in several studies to investigate the role of TLR4 signaling in various diseases, such as sepsis, cancer, and neurodegenerative disorders.
Propriétés
IUPAC Name |
1-[3-[3-[1-(1,3-thiazol-2-ylmethyl)pyrazol-3-yl]phenyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-15(25)16-4-2-5-17(12-16)18-6-3-7-19(13-18)20-8-10-24(23-20)14-21-22-9-11-26-21/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOXVEFHWVWBGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C3=NN(C=C3)CC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-chlorophenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5085264.png)

![1-(3-{[({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amino]methyl}phenyl)ethanone](/img/structure/B5085273.png)
![methyl 3-{2-[(3-ethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5085278.png)
![N-{1-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5085287.png)


![ethyl 1-[4-methoxy-3-(methoxymethyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5085322.png)
![3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5085333.png)


![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B5085359.png)
